
9-Chloro-2-nitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-2-nitro-9H-fluorene is a chemical compound with the molecular formula C13H8ClNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a nitro group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-nitro-9H-fluorene typically involves the nitration of 9-chlorofluorene. The process begins with the chlorination of fluorene to produce 9-chlorofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 9-chloro-2-amino-9H-fluorene.
Substitution: Products vary depending on the nucleophile used, such as 9-amino-2-nitro-9H-fluorene or 9-thio-2-nitro-9H-fluorene.
Oxidation: Oxidized derivatives include 9-chloro-2-nitrofluorenone.
Aplicaciones Científicas De Investigación
9-Chloro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Chloro-2-nitro-9H-fluorene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, it may inhibit certain enzymes or interfere with DNA replication, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrofluorene: Similar in structure but lacks the chlorine atom.
9-Chlorofluorene: Similar but lacks the nitro group.
2,7-Dichloro-9H-fluorene: Contains two chlorine atoms but no nitro group.
Uniqueness
9-Chloro-2-nitro-9H-fluorene is unique due to the presence of both a chlorine atom and a nitro group on the fluorene core. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
63027-86-1 |
|---|---|
Fórmula molecular |
C13H8ClNO2 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
9-chloro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8ClNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H |
Clave InChI |
IXRBEEVKXDXEDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


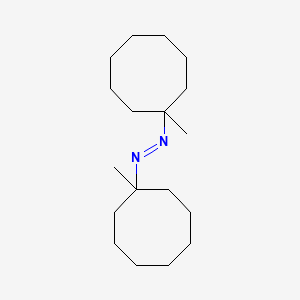
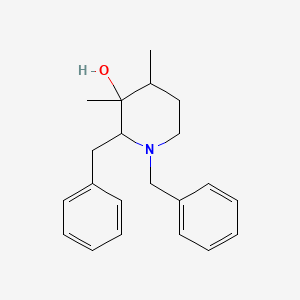
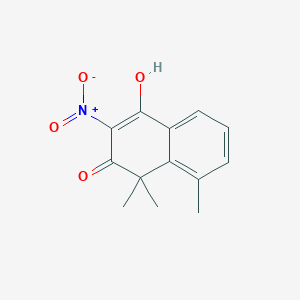
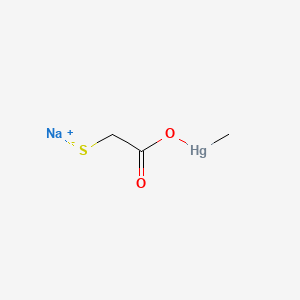
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
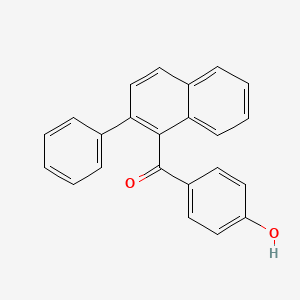
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
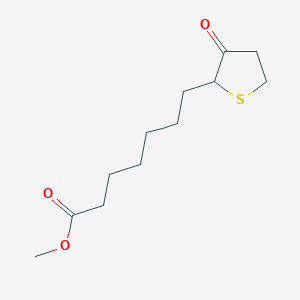
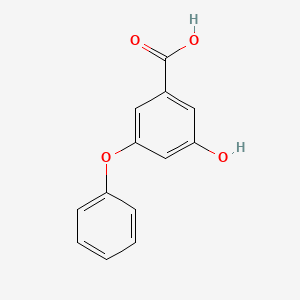

![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
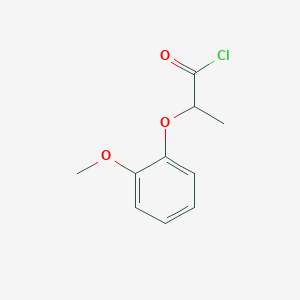
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)
